
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 4-position The boronic acid group is attached to the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid typically involves the borylation of a halogenated pyrimidine precursor. One common method is the palladium-catalyzed cross-coupling reaction of 2-chloro-4-isopropylpyrimidine with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(dppf)Cl2. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles (e.g., amines, thiols) and solvents (e.g., DMF, DMSO).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Amino or thio-substituted pyrimidines.
Scientific Research Applications
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura cross-coupling, the palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronate ester, and finally reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-pyridinylboronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-methoxypyridin-4-yl)boronic acid: Similar structure with a methoxy group instead of an isopropyl group.
4-Isopropylpyrimidine-5-boronic acid: Similar structure without the chlorine atom.
Uniqueness
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is unique due to the combination of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both the chlorine atom and the isopropyl group on the pyrimidine ring provides distinct electronic and steric properties that can be leveraged in various synthetic applications .
Properties
Molecular Formula |
C7H10BClN2O2 |
|---|---|
Molecular Weight |
200.43 g/mol |
IUPAC Name |
(2-chloro-4-propan-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H10BClN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3 |
InChI Key |
BCUUEHRKVLGZIK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C(C)C)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11899068.png)
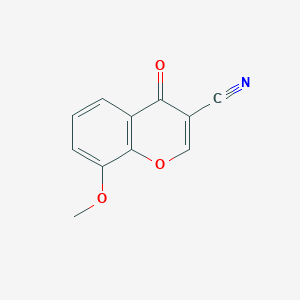
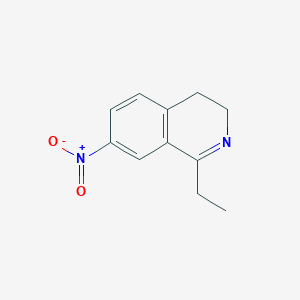

![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
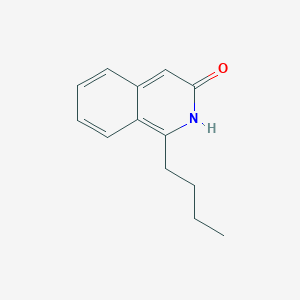


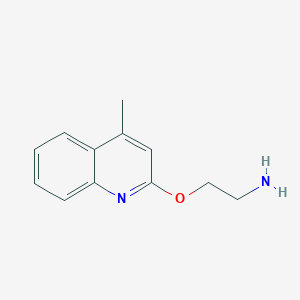
![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)

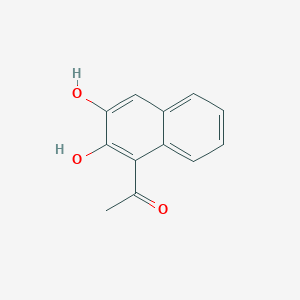
![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)
